molecular formula C8H5ClF2O B7828563 2-Chloro-1-(2,3-difluorophenyl)ethanone

2-Chloro-1-(2,3-difluorophenyl)ethanone

Cat. No.: B7828563
M. Wt: 190.57 g/mol
InChI Key: MDIRNNQCNIDIIJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-difluorophenyl)ethanone is an α-haloketone featuring a chloroacetophenone backbone substituted with two fluorine atoms at the 2- and 3-positions of the phenyl ring. This compound is structurally significant in pharmaceutical synthesis due to its reactivity as an electrophile, particularly in nucleophilic substitution and biocatalytic reduction reactions.

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Route

The Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride is the most widely documented method for synthesizing 2-chloro-1-(2,3-difluorophenyl)ethanone . This electrophilic aromatic substitution reaction proceeds via the activation of chloroacetyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to generate the acylium ion intermediate.

Reaction Mechanism and Conditions

The reaction occurs in anhydrous dichloromethane (DCM) under inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the Lewis acid . A representative protocol involves:

  • Dissolving AlCl₃ (1.0 mol) in DCM at room temperature.

  • Dropwise addition of chloroacetyl chloride (1.0 mol) over 10 minutes.

  • Refluxing the mixture for 30 minutes to form the acylium ion.

  • Gradual addition of 1,2-difluorobenzene (0.85 mol) over 2 hours, followed by 1 hour of reflux .

The crude product is isolated via ice-water quench , followed by extraction with DCM, washing with sodium bicarbonate, and drying over magnesium sulfate . Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1) yields the target compound in 98% purity .

Table 1: Standard Friedel-Crafts Acylation Parameters

ParameterValue/DescriptionReference
CatalystAlCl₃ (1.0 mol)
SolventDichloromethane (DCM)
TemperatureReflux (~40°C)
Reaction Time3–4 hours
Yield85–98%
PurificationColumn chromatography

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like nitromethane enhance electrophilic reactivity but risk side reactions with the Lewis acid. Non-polar solvents (e.g., toluene ) reduce side products but require higher temperatures (~80°C), complicating reaction control . DCM remains optimal due to its balance of polarity and low boiling point.

Stoichiometry and Regioselectivity

The 2,3-difluorophenyl group introduces steric and electronic challenges. Fluorine’s electron-withdrawing nature deactivates the ring, necessitating excess chloroacetyl chloride (1.2–1.5 eq) to drive the reaction . Regioselectivity is controlled by the ortho/para-directing effects of fluorine, favoring acylation at the C1 position (para to both fluorines) . Competing acylations at C4 or C5 are minimized by slow reagent addition and temperature control .

Comparative Analysis of Synthetic Methods

Industrial vs. Laboratory-Scale Production

Industrial protocols emphasize continuous-flow reactors to manage exothermicity and improve yield consistency . In contrast, batch processes dominate laboratory syntheses, with scalability limited by heat dissipation and mixing efficiency.

Green Chemistry Approaches

Recent patents describe catalytic hydrogen transfer reactions using formic acid/triethylamine as hydrogen donors, achieving 90–95% yields with reduced AlCl₃ usage . However, these methods remain experimental for this compound.

Challenges and Mitigation Strategies

Byproduct Formation

Diacylation and ring-chlorination byproducts are observed at higher temperatures (>50°C) or prolonged reaction times . Mitigation strategies include:

  • Strict temperature control during chloroacetyl chloride addition.

  • Use of substoichiometric AlCl₃ (0.8 eq) with extended reflux .

Purification Difficulties

The product’s high lipophilicity complicates crystallization. Flash chromatography with gradient elution (petroleum ether to ethyl acetate) achieves >99% purity, albeit with 10–15% yield loss .

Scientific Research Applications

Chemistry: In organic chemistry, 2-Chloro-1-(2,3-difluorophenyl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit biological activity that could be useful in drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,3-difluorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-1-(2,3-difluorophenyl)ethanone and its analogs are critical for understanding their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Compound Molecular Formula Substituent Positions Key Properties Applications
This compound C₈H₅ClF₂O 2-Cl, 2,3-F High electrophilicity; precise steric constraints due to adjacent fluorines Intermediate in antiplatelet agents (e.g., ticagrelor analogs)
2-Chloro-1-(3,4-difluorophenyl)ethanone C₈H₅ClF₂O 2-Cl, 3,4-F Boiling point: 256.3°C; sensitive to lachrymatory effects Key precursor for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (99% ee, 99% conversion)
2-Chloro-1-(2,4-difluorophenyl)ethanone C₈H₅ClF₂O 2-Cl, 2,4-F Lower steric hindrance due to para-F separation Synthesis of fluconazole derivatives
2-Chloro-1-(3-fluorophenyl)ethanone C₈H₆ClFO 2-Cl, 3-F Boiling point: ~250°C; reduced lipophilicity vs. di-/tri-fluorinated analogs Intermediate in bronchodilators and prostate drugs
2-Chloro-1-(2,3,4-trifluorophenyl)ethanone C₈H₄ClF₃O 2-Cl, 2,3,4-F Enhanced lipophilicity; molecular weight: 216.57 g/mol Potential use in high-specificity biocatalysis

Reactivity and Biocatalytic Performance

  • Enantioselective Reduction: The 3,4-difluoro analog undergoes highly efficient bioreduction using Rhodococcus kyotonensis ADH in E. coli, achieving >99% enantiomeric excess (ee) and conversion .
  • Solvent Effects :
    • Deep Eutectic Solvents (DES) like choline acetate (ChAc) enhance enzyme activity in the reduction of 3,4-difluoro derivatives, whereas choline chloride (ChCl) shows lower efficiency .

Biological Activity

2-Chloro-1-(2,3-difluorophenyl)ethanone is a substituted ketone with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, its mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClF2OC_8H_5ClF_2O, with a molecular weight of 190.57 g/mol. The compound features a chloro group and two fluorine atoms on a phenyl ring, contributing to its unique reactivity and biological interactions.

Research indicates that this compound interacts with critical biological targets involved in platelet aggregation and drug metabolism. Its ability to modulate these pathways underpins its pharmacological potential.

  • Platelet Aggregation : The compound's interactions with enzymes that regulate platelet function suggest it may play a role in antiplatelet therapies, similar to its derivative used in ticagrelor synthesis .
  • Enzyme Interactions : Studies have shown that it exhibits significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism.

Applications in Pharmaceutical Chemistry

The primary application of this compound lies in its role as an intermediate for synthesizing ticagrelor, an effective antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. The synthesis process involves:

  • Enzymatic Reduction : The transformation of this compound into (S)-2-Chloro-1-(2,3-difluorophenyl)ethanol using ketoreductases has been documented to yield high enantiomeric purity .

Synthesis and Yield Data

Recent studies have explored various synthetic routes for producing this compound and its derivatives. A notable case involved using engineered ketoreductases from Chryseobacterium sp., which demonstrated specific activities significantly higher than wild-type enzymes.

Method Specific Activity (μmol/min/mg) Yield (%)
Wild-type KR1780
Mutant L205A KR17895

Comparative Biological Activity

In comparative studies with structurally related compounds, this compound exhibited distinct biological profiles. For instance:

Compound Name CAS Number Biological Activity
2-Chloro-1-(3-fluorophenyl)ethanone53688-18-9Moderate antibacterial activity
2-Chloro-1-(3,4-difluorophenyl)ethanone2392321Significant antiplatelet effects
2-Chloro-1-(4-fluorophenyl)ethanone456-04-2Low cytotoxicity against cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(2,3-difluorophenyl)ethanone in academic research?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where a chloroacetyl chloride reacts with 2,3-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include halogenation of pre-formed acetophenone derivatives using reagents like sulfuryl chloride (SO₂Cl₂). For heterocyclic derivatives, coupling with piperazine or azide intermediates under controlled conditions is reported .
Key Considerations:

  • Catalyst selection (e.g., AlCl₃ vs. FeCl₃) impacts reaction efficiency.
  • Solvent polarity (e.g., dichloromethane vs. nitrobenzene) influences yield.

Q. How can researchers ensure accurate characterization of this compound?

Answer:
Comprehensive characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray Crystallography : Resolves crystal structure and confirms regiochemistry (e.g., distinguishing 2,3- from 3,4-difluoro isomers) .
    Data Table :
PropertyValue (Literature)MethodReference
Boiling Point256.3°C (760 mmHg)DSC
Flash Point108.8°CClosed-cup test

Q. What safety protocols are essential when handling this compound?

Answer:

  • Protective Equipment : Gloves, goggles, and lab coats are mandatory due to its lachrymatory nature .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .
  • Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point)?

Answer:
Discrepancies may arise from impurities or isomerization. Mitigation strategies include:

  • Purity Analysis : Use HPLC/GC-MS to verify compound homogeneity .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting/boiling points .
  • Isomer Identification : Compare NMR shifts with computational predictions (DFT) .

Q. What are the applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate in synthesizing:

  • Ticagrelor : A P2Y₁₂ receptor antagonist (antiplatelet drug) .
  • Antipruritic Agents : Hybrids with piperazine moieties show bioactivity .
    Mechanistic Insight : The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic substitutions in drug precursors .

Q. What strategies optimize reaction yield in its synthesis?

Answer:

  • Catalyst Optimization : AlCl₃ > FeCl₃ for Friedel-Crafts acylation .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., polyacylation) .
  • Solvent Selection : Non-polar solvents (e.g., DCM) improve regioselectivity .

Q. How to analyze purity and detect impurities in this compound?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Spectroscopic Methods : FT-IR to identify carbonyl (C=O) and C-F stretches .
  • Reference Standards : Compare retention times/spikes with certified materials .

Q. What challenges arise in regioselective functionalization of the difluorophenyl ring?

Answer:
Fluorine’s ortho/para-directing effects complicate regioselectivity. Solutions include:

  • Directed Metalation : Use directing groups (e.g., -NH₂) to control substitution sites .
  • Computational Modeling : Predict reactive sites via Hammett σ constants or Fukui indices .

Properties

IUPAC Name

2-chloro-1-(2,3-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIRNNQCNIDIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5 L 4-necked round bottom flask was charged 1,2-difluorobenzene (130.0 g) and dry THF (1.3 L). This solution was cooled to <−60 while stirring under nitrogen. To this was added n-hexyllithium (455 mL of 2.5 M/hexane) dropwise such that T<−60 (˜15 minute addition). The solution quickly turned into a stirrable slurry, which was aged for 1 hour cold. To this was added zinc chloride (2.3 L of 0.5 M/THF) such that T<−60 and the slurry quickly became a homogeneous solution. This was warmed to 0° C. followed by the addition of copper(I) chloride (11.3 g) and chloroacetyl chloride (142 g) such that T<5° C. The reaction was assayed after 20 minutes and judged complete by HPLC. The reaction was quenched with 1N HCl (2 L) and then the two phase system was transferred to a separatory funnel and diluted with IPAc (2 L). The aqueous was cut and the organic washed again with 1N HCl (2 L) followed by 1N NH4OH (2×2 L) and finally with water (2 L). The organic was concentrated to an oil. Assay yield=78%. The oil is then diluted with heptane (800 mL—does not all go into solution) and stirred while cooling to −30° C. During cooling the oil turns over to a crystalline solid. The slurry is aged 1 hour at −30° C., filtered and washed with cold heptane. Desired product isolated in 71% yield (154 g).
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
catalyst
Reaction Step Three
Quantity
142 g
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
11.3 g
Type
catalyst
Reaction Step Four
Yield
71%

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